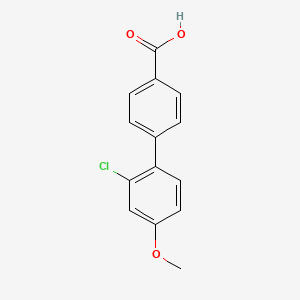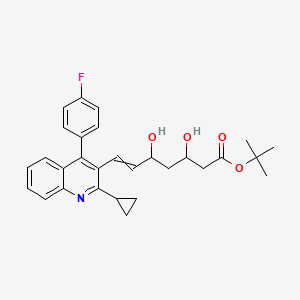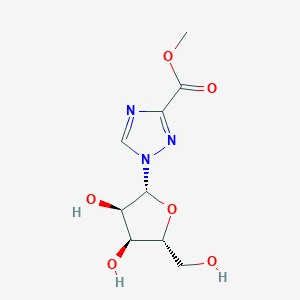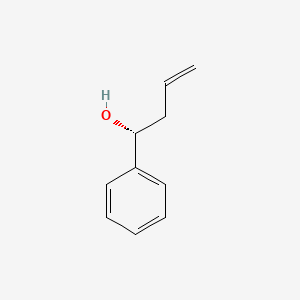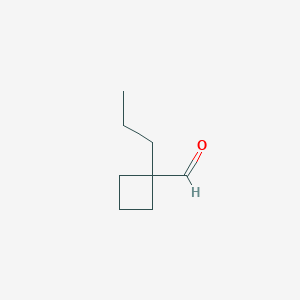
1-Propylcyclobutane-1-carbaldehyde
Descripción general
Descripción
1-Propylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O. It is a cyclobutane derivative with a propyl group attached to the cyclobutane ring and an aldehyde functional group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propylcyclobutane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with propylmagnesium bromide, followed by oxidation to form the aldehyde group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-Propyl-cyclobutanecarboxylic acid.
Reduction: 1-Propyl-cyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-Propylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving aldehydes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Propylcyclobutane-1-carbaldehyde involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Cyclobutanecarbaldehyde: Lacks the propyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Butyl-cyclobutanecarbaldehyde: Similar structure but with a butyl group instead of a propyl group, which can affect its reactivity and physical properties.
Cyclopentanecarbaldehyde: Contains a five-membered ring, leading to different ring strain and reactivity compared to cyclobutane derivatives.
Uniqueness: 1-Propylcyclobutane-1-carbaldehyde is unique due to the presence of both a cyclobutane ring and a propyl group, which influence its chemical behavior and potential applications. The combination of these structural features makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-propylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-2-4-8(7-9)5-3-6-8/h7H,2-6H2,1H3 |
Clave InChI |
VSMYLLVVCZDGCT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCC1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8758385.png)
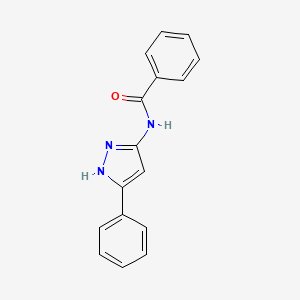
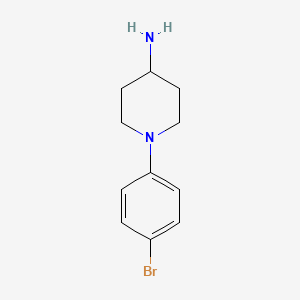
![[4-(Ethoxycarbonyl)phenoxy]acetic acid](/img/structure/B8758396.png)
![2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B8758398.png)
![[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride](/img/structure/B8758401.png)
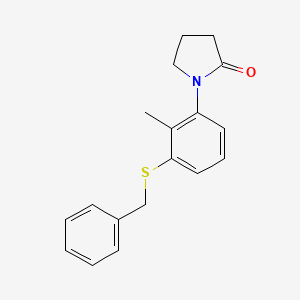
![1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B8758409.png)
![N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B8758417.png)

